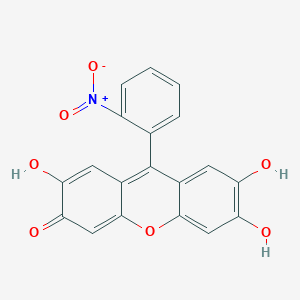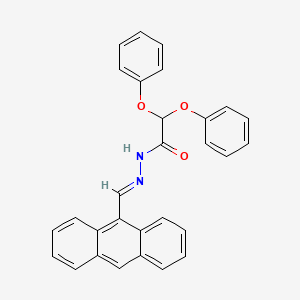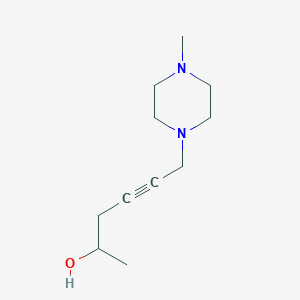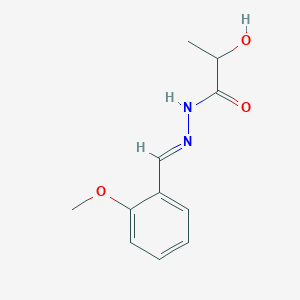
2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one
Übersicht
Beschreibung
2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one, also known as XTT, is a yellow-colored compound that is widely used in scientific research. It is a water-soluble tetrazolium salt that is converted to a water-insoluble formazan dye by metabolically active cells. XTT is commonly used to assess cell viability and proliferation in various cell-based assays.
Wirkmechanismus
The mechanism of action of 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one involves the reduction of 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one to formazan dye by metabolically active cells. The reduction of 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one is catalyzed by mitochondrial dehydrogenases, which are present in metabolically active cells. The formazan dye produced is insoluble in water and can be quantified by measuring the absorbance at 450 nm.
Biochemical and Physiological Effects:
2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one has no known biochemical or physiological effects on cells. It is not toxic to cells and does not interfere with cellular metabolism. 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one is a non-radioactive and non-toxic reagent that is safe to use in cell-based assays.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one is its high sensitivity. It can detect cell viability and proliferation at low concentrations of cells. 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one is also easy to use and can be performed in a short period of time. However, 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one has some limitations. It requires the use of a spectrophotometer to measure the absorbance of the formazan dye, which can be expensive. In addition, 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one is not suitable for long-term studies as the formazan dye can degrade over time.
Zukünftige Richtungen
There are several future directions for the use of 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one in scientific research. One future direction is the development of 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one-based assays for the detection of specific enzymes and proteins. Another future direction is the use of 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one in 3D cell culture models. 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one can be used to assess cell viability and proliferation in 3D cell culture models, which are becoming increasingly popular in drug discovery studies. Finally, 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one can be used in combination with other cell viability and proliferation assays to improve the accuracy of the results.
Wissenschaftliche Forschungsanwendungen
2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one is widely used in scientific research as a cell viability and proliferation assay reagent. It is used in various cell-based assays such as MTT assay, WST-1 assay, and LDH assay. 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one is also used in drug discovery studies to evaluate the cytotoxicity of new drugs. In addition, 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one is used in microbiology to assess bacterial growth and viability.
Eigenschaften
IUPAC Name |
2,6,7-trihydroxy-9-(2-nitrophenyl)xanthen-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO7/c21-13-5-10-17(7-15(13)23)27-18-8-16(24)14(22)6-11(18)19(10)9-3-1-2-4-12(9)20(25)26/h1-8,21-23H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULBKXYQNMBEJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3868264.png)
![N-(4-bromophenyl)-N-{2-[2-(3,4-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3868271.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3868279.png)

![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-[4-(2-methoxyphenyl)-2-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3868294.png)




![4-bromo-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3868339.png)
![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3868346.png)
![3-{[2-(3-hydroxybenzoyl)hydrazino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3868354.png)
![5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3868361.png)